

A Technical Guide to Sulfo-Cy3 Amine: Properties and Applications in Bioconjugation

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Compound of Interest

Compound Name: Sulfo-Cy3 amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Sulfo-Cy3 amine**, a water-soluble fluorescent dye widely utilized in biological and biomedical research. We will cover its core chemical and physical properties, detailed protocols for its use in labeling biomolecules, and its application in common analytical techniques.

Core Properties of Sulfo-Cy3 Amine

Sulfo-Cy3 amine is a derivative of the cyanine dye Cy3, modified with a sulfonate group and a reactive amine group. The sulfonate group imparts high water solubility, making it ideal for use in aqueous buffers without the need for organic solvents.^{[1][2]} The amine functionality allows for its covalent conjugation to various biomolecules.^[1] It is a bright, photostable orange-fluorescent dye.^{[3][4]}

Quantitative Data Summary

The key physicochemical and spectral properties of **Sulfo-Cy3 amine** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₃₆ H ₅₀ N ₄ O ₇ S ₂	[5][6][7]
Molecular Weight	~714.94 g/mol	[6][7]
CAS Number	2183440-43-7	[5][6][7]
Appearance	Dark red solid	[6][8]
Solubility	Water, DMSO, DMF, Alcohols	[5][6][8]
Excitation Maximum (λ _{ex})	~548 - 555 nm	[4][5][6]
Emission Maximum (λ _{em})	~563 - 572 nm	[4][5][6]
Molar Extinction Coefficient	~162,000 M ⁻¹ cm ⁻¹	[5][6]
Fluorescence Quantum Yield	~0.1	[5][6]
Purity	≥95%	[5][6]

Experimental Protocols

The primary application of **Sulfo-Cy3 amine** is the fluorescent labeling of biomolecules such as proteins, antibodies, and nucleic acids.[2] The amine group can be reacted with electrophiles like N-hydroxysuccinimide (NHS) esters to form a reactive intermediate that readily conjugates to primary amines on the target biomolecule.

Protocol 1: Protein and Antibody Labeling with Amine-Reactive Dyes

This protocol provides a general procedure for the covalent labeling of proteins (e.g., antibodies) with an amine-reactive form of Sulfo-Cy3 (such as Sulfo-Cy3 NHS ester).

Materials:

- Protein (antibody) solution (2-10 mg/mL)
- Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 1X PBS, pH 7.2-7.4)[8][9]

- Sulfo-Cy3 NHS ester
- Anhydrous DMSO or DMF
- Purification column (e.g., Sephadex G-25)[8]
- Quenching buffer (optional, e.g., 1 M Tris-HCl or Glycine, pH 7.4)[1]

Procedure:

- Protein Preparation:
 - Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.[8]
 - If the protein buffer contains primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer.[9][10] The pH of the protein solution should be adjusted to 8.0-9.0.[9]
- Dye Preparation:
 - Prepare a 10 mM stock solution of the Sulfo-Cy3 NHS ester in anhydrous DMSO or DMF immediately before use.[1][8]
- Conjugation Reaction:
 - Slowly add the calculated amount of dye stock solution to the protein solution while gently stirring or vortexing. The optimal molar ratio of dye to protein is typically between 6:1 and 10:1 and should be optimized for each specific protein.[1][8]
 - Incubate the reaction for 60 minutes at room temperature in the dark.[1]
- Quenching (Optional):
 - To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[1]
- Purification:

- Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[8]
- Collect the fractions containing the fluorescently labeled protein.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorbance maximum (~550 nm).[5]

Protocol 2: Immunofluorescence Staining of Cells

This protocol outlines the use of a Sulfo-Cy3-labeled antibody for staining cell surface markers for fluorescence microscopy.

Materials:

- Cells in suspension or adhered to a coverslip
- Sulfo-Cy3-labeled primary or secondary antibody
- Phosphate-Buffered Saline (PBS)
- Blocking buffer (e.g., PBS with 1% BSA)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

- Sample Preparation:
 - For adherent cells, grow them on coverslips. For suspension cells, harvest and wash them with PBS.
 - Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS.

- Blocking:
 - Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Antibody Incubation:
 - Dilute the Sulfo-Cy3-labeled antibody in the blocking buffer to its optimal working concentration.
 - Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in the dark.
- Washing:
 - Wash the cells three times with PBS to remove unbound antibodies.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium, optionally containing DAPI.[\[3\]](#)
 - Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).[\[3\]](#)

Protocol 3: Flow Cytometry Analysis

This protocol describes the use of a Sulfo-Cy3-labeled antibody for identifying cell populations via flow cytometry.

Materials:

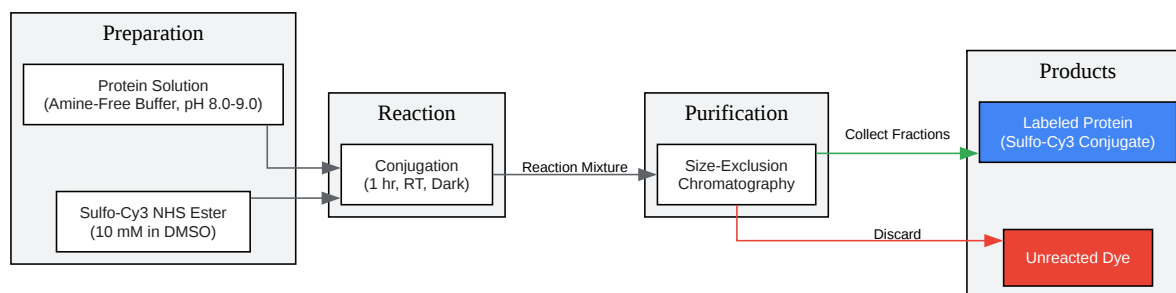
- Single-cell suspension (up to 1×10^6 cells per tube)
- Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA)[\[2\]](#)
- Fc receptor blocking solution (optional)
- Sulfo-Cy3-labeled antibody

Procedure:

- Cell Preparation:
 - Harvest cells and prepare a single-cell suspension in ice-cold staining buffer.[\[2\]](#)
- Fc Blocking (Optional):
 - To prevent non-specific binding to Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at room temperature.[\[2\]](#)
- Staining:
 - Add the predetermined optimal amount of Sulfo-Cy3-labeled antibody to the cell suspension.
 - Incubate for 30 minutes at room temperature in the dark.[\[2\]](#)
- Washing:
 - Wash the cells twice with 2 mL of staining buffer by centrifuging at 300-350 x g for 5 minutes and decanting the supernatant.[\[2\]](#)
- Data Acquisition:
 - Resuspend the cells in 200-400 μ L of staining buffer.[\[2\]](#)
 - Analyze the sample on a flow cytometer equipped with a laser and detectors suitable for Cy3 excitation and emission.

Visualized Workflow: Biomolecule Labeling and Purification

The following diagram illustrates a typical workflow for labeling a biomolecule with an amine-reactive Sulfo-Cy3 dye and the subsequent purification of the conjugate.



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Biomolecule labeling and purification workflow.

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